Ethyl 8-methoxyquinoline-3-carboxylate
Overview
Description
Ethyl 8-methoxyquinoline-3-carboxylate is a chemical compound used as medical intermediates . It has a molecular weight of 231.25 .
Synthesis Analysis
The synthesis of Ethyl 8-methoxyquinoline-3-carboxylate involves reacting 8-hydroxyquinoline with ethyl 2-chloroacetate in refluxing acetone in the presence of a base . The formed ester is then treated with hydrazine hydrate in ethanol followed by phenyl isocyanate to afford the corresponding thiourea .Molecular Structure Analysis
The molecular structure of Ethyl 8-methoxyquinoline-3-carboxylate is represented by the formula C13H13NO3 . The InChI code for this compound is 1S/C13H13NO3/c1-3-17-13(15)10-7-9-5-4-6-11(16-2)12(9)14-8-10/h4-8H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 8-methoxyquinoline-3-carboxylate has a molecular weight of 231.25 . The compound is typically stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Antimicrobial and Antibacterial Activities
Quinoline derivatives demonstrate significant antimicrobial and antibacterial activities. For instance, a study synthesized a series of 8-alkoxyquinolone antibacterial agents, showing effectiveness against Gram-positive, Gram-negative, and anaerobic bacteria. These compounds were noted for their reduced potential side effects, such as phototoxicity and clonogenicity, compared to other quinolones with classic substitutions at the C8 position (Sánchez et al., 1995).
Antioxidant Properties
Ethoxyquin, a quinoline derivative, is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Research has focused on its safety and potential harmful effects, aiming to reevaluate its toxicity and explore its antioxidant capacities further (Blaszczyk et al., 2013).
Phototoxicity Reduction
Studies have also explored modifications to quinoline compounds to reduce phototoxicity. For example, a fluoroquinoline with a methoxy group at the 8 position showed stability under UV light irradiation and reduced phototoxicity in murine models. This highlights the importance of structural modifications in developing safer pharmaceutical agents (Marutani et al., 1993).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of quinoline derivatives remains a crucial area. One study focused on the facile synthesis of 3H-Pyrrolo[2,3-c]quinoline derivatives from 4-Formylquinolines, showcasing the versatility of quinoline compounds in organic synthesis and the development of new materials and drugs (Molina et al., 1993).
Antiparasitic Activities
Quinoline derivatives have also been evaluated for their antiparasitic activities, demonstrating efficacy in models of malaria, pneumocystis pneumonia, and leishmaniasis. Such studies underscore the potential of quinoline compounds in treating parasitic infections, with ongoing research aimed at improving efficacy and reducing toxicity (Nanayakkara et al., 2008).
Safety And Hazards
properties
IUPAC Name |
ethyl 8-methoxyquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-7-9-5-4-6-11(16-2)12(9)14-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDCOMMLKDCAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415434 | |
Record name | ethyl 8-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-methoxyquinoline-3-carboxylate | |
CAS RN |
71083-22-2 | |
Record name | ethyl 8-methoxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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